(E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
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Overview
Description
(E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the following steps:
Formation of the hydrazone intermediate: The reaction between 2-chloro-6-fluorobenzaldehyde and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable hydrazine derivative under acidic or basic conditions.
Cyclization: The hydrazone intermediate undergoes cyclization with a triazine precursor, such as 6-methyl-1,2,4-triazine-3(2H)-one, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its chemical stability and biological activity.
Mechanism of Action
The mechanism of action of (E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(2-(4-((2-chlorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- (E)-5-(2-(4-((2-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
Uniqueness
The presence of both chlorine and fluorine atoms in the benzyl group of (E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one imparts unique chemical and biological properties. This dual substitution may enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C20H19ClFN5O3 |
---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
5-[(2E)-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C20H19ClFN5O3/c1-3-29-18-9-13(10-23-26-19-12(2)25-27-20(28)24-19)7-8-17(18)30-11-14-15(21)5-4-6-16(14)22/h4-10H,3,11H2,1-2H3,(H2,24,26,27,28)/b23-10+ |
InChI Key |
FAMNICSRPCRMPC-AUEPDCJTSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=O)NN=C2C)OCC3=C(C=CC=C3Cl)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=O)NN=C2C)OCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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